N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide (DFH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFH is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated.
Scientific Research Applications
Antimycobacterial Agents
A series of sulfonamides, including derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases from Mycobacterium tuberculosis. These enzymes, specifically Rv1284 and Rv3273, are crucial for the bacterium's survival and virulence. The synthesized compounds exhibited nanomolar to subnanomolar inhibitory potency, suggesting their potential in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).
Antiviral Activity
In another study, derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide were synthesized and tested for their antiviral properties. These compounds, particularly those modified to include thiadiazole sulfonamide structures, showed promise in inhibiting the tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010).
Cancer Research
Further research into sulfonamide derivatives has explored their utility in cancer treatment. For instance, certain sulfonamide compounds have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in several cancers and are linked to tumor growth and metastasis. The inhibition of these enzymes by sulfonamide derivatives suggests a potential therapeutic strategy for targeting cancer cells (Güzel et al., 2009).
Chemical Synthesis and Drug Design
Sulfonamide derivatives, including those related to N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have also been instrumental in the field of chemical synthesis and drug design. Their reactivity and the ability to undergo various chemical transformations make them valuable building blocks in the synthesis of complex molecules with potential pharmaceutical applications. For example, research has focused on the synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Nadano et al., 2006).
Mechanism of Action
Target of Action
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a bioactive aromatic compound It’s known that similar compounds bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
A similar compound has demonstrated potent biochemical and cellular activity, robust pharmacokinetics, and 70% oral bioavailability in mice .
Result of Action
Similar compounds have been found to possess various biological activities .
Action Environment
It is one of the most rapidly degrading pesticides in the environment .
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHTUVZSSCMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.